

Physical and chemical properties of n-tetradecyl mercaptan

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Compound of Interest

Compound Name: 1-Tetradecanethiol

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An In-depth Technical Guide to n-Tetradecyl Mercaptan: Physical and Chemical Properties

Introduction

n-Tetradecyl mercaptan, also known as **1-tetradecanethiol** or myristyl mercaptan, is an organic sulfur compound with the chemical formula $C_{14}H_{30}S$.^{[1][2]} As a member of the thiol family, it is characterized by the presence of a sulfhydryl (-SH) functional group attached to a fourteen-carbon alkyl chain. This functional group is responsible for its distinct, strong odor and its chemical reactivity. n-Tetradecyl mercaptan is a valuable chemical intermediate with applications in the synthesis of polymers, as a molecular weight regulator, and in the formation of self-assembled monolayers (SAMs) on metal surfaces.^[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reaction pathways.

Physical Properties

n-Tetradecyl mercaptan is a colorless to pale yellow liquid at room temperature with a characteristic stench.^[3] Its key physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C14H30S	[1][2]
Molar Mass	230.45 g/mol	
Appearance	Colorless to pale yellow, clear liquid	[3]
Odor	Stench	[3][4]
Density	0.846 g/mL at 20°C	[5]
Melting Point	6-7°C (43-45°F)	[3]
Boiling Point	176-180°C at 22 mmHg	
Flash Point	176-180°C at 22mm	
Vapor Pressure	0.00135 mmHg at 25°C	
Refractive Index	n _{20/D} 1.461	
Solubility	Insoluble in water; soluble in most organic solvents.	

Chemical Properties and Reactivity

The chemical behavior of n-tetradecyl mercaptan is primarily dictated by its thiol group. It is sensitive to air and can be oxidized.[3] It is incompatible with strong bases and oxidizing agents.[3] Key chemical characteristics are detailed below.

Property	Description	Reference
Stability	Stable under recommended storage conditions, but sensitive to air.[3] Should be stored under an inert gas.[3]	[3]
Reactivity	The thiol (-SH) group is weakly acidic and can be deprotonated by strong bases. It readily undergoes oxidation, particularly in the presence of air or oxidizing agents, to form the corresponding disulfide (di-n-tetradecyl disulfide). It can also react with alkyl halides and other electrophiles.	
Incompatibilities	Oxidizing agents, strong bases.[3]	[3]
Hazardous Decomposition Products	Upon combustion, it can produce carbon oxides and sulfur oxides.[3]	[3]

Experimental Protocols

Synthesis of n-Tetradecyl Mercaptan via S-alkylation of Thiourea

A common and effective method for the preparation of n-tetradecyl mercaptan is the reaction of n-tetradecyl bromide with thiourea, followed by alkaline hydrolysis of the resulting isothiuronium salt. This two-step, one-pot synthesis is analogous to well-established procedures for other long-chain thiols.

Methodology:

- Formation of the Isothiuronium Salt:

- In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of n-tetradecyl bromide and thiourea in 95% ethanol.
- Heat the mixture to reflux and maintain for approximately 3 hours. During this time, the S-tetradecylisothiuronium bromide salt will form.
- Hydrolysis:
 - To the reaction mixture, add an aqueous solution of sodium hydroxide (approximately 1.5 molar equivalents).
 - Continue to reflux the mixture for an additional 2 hours. The isothiuronium salt will be hydrolyzed to yield n-tetradecyl mercaptan, which will separate as an oily layer.
- Workup and Purification:
 - After cooling, transfer the mixture to a separatory funnel. Separate the organic layer.
 - Acidify the aqueous layer with a dilute strong acid (e.g., H₂SO₄) and extract with a suitable organic solvent (e.g., benzene or ether) to recover any dissolved product.
 - Combine the organic layers, wash twice with water, and dry over an anhydrous drying agent (e.g., sodium sulfate).
 - Remove the solvent by rotary evaporation.
 - Purify the crude n-tetradecyl mercaptan by vacuum distillation.

Oxidation to Di-n-tetradecyl Disulfide

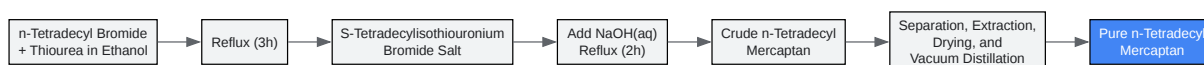
This protocol describes a general method for the oxidation of n-tetradecyl mercaptan to its corresponding disulfide, a common reaction for thiols.

Methodology:

- Reaction Setup:

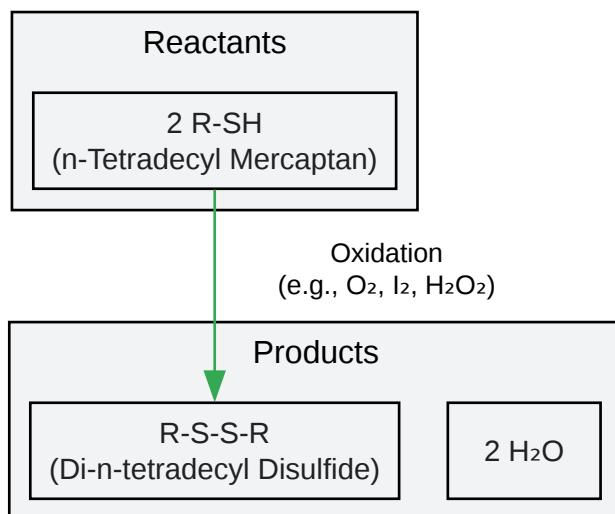
- Dissolve n-tetradecyl mercaptan in a suitable solvent, such as ethanol or dichloromethane, in a flask.
- In a separate container, prepare a solution of an oxidizing agent. A mild oxidizing agent like iodine (I_2) or hydrogen peroxide (H_2O_2) is typically used. For example, prepare a solution of iodine in ethanol.
- Oxidation:
 - Slowly add the oxidizing agent solution to the mercaptan solution at room temperature with stirring.
 - The reaction progress can often be monitored by a color change (e.g., the disappearance of the brown color of iodine).
 - Allow the reaction to stir for several hours until completion.
- Workup and Purification:
 - If iodine was used, the reaction mixture can be washed with an aqueous solution of sodium thiosulfate to remove any excess iodine.
 - Extract the disulfide product into an organic solvent.
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over an anhydrous drying agent.
 - Remove the solvent under reduced pressure to yield the crude di-n-tetradecyl disulfide.
 - The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

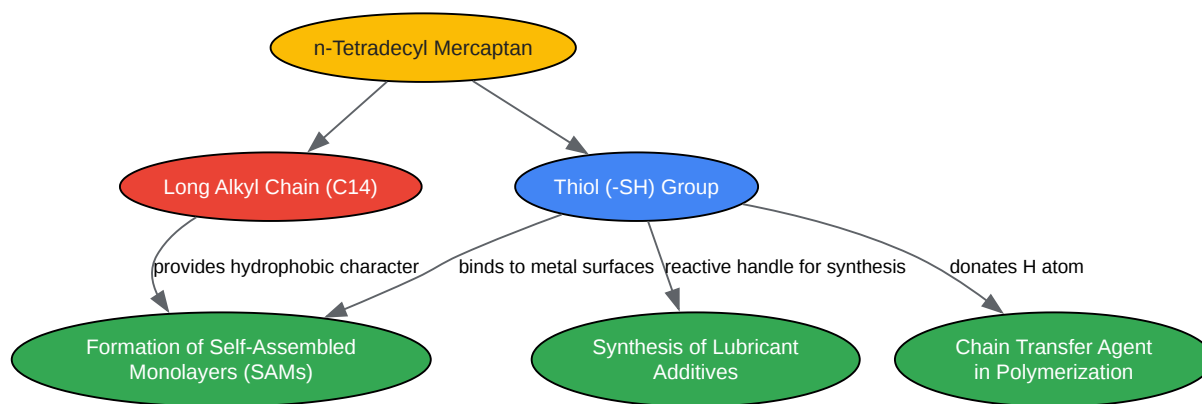


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Caption: Workflow for the synthesis of n-tetradecyl mercaptan.

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Caption: Oxidation of n-tetradecyl mercaptan to a disulfide.

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Caption: Relationship between properties and applications.

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